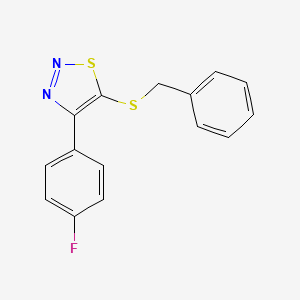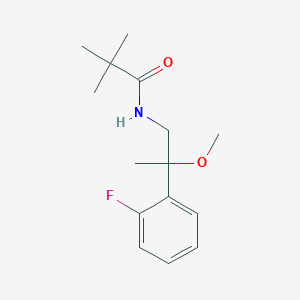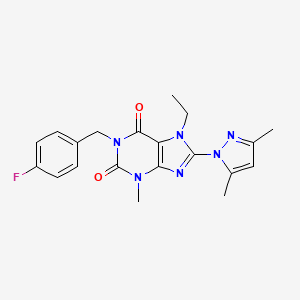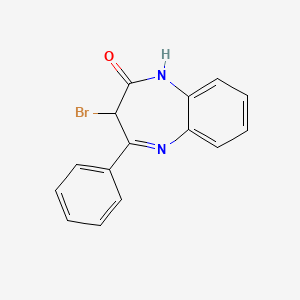
5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a thiadiazole derivative that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand in coordination chemistry and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Anticancer and Neuroprotective Activities
A derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has demonstrated anticancer activity against various tumor cells, including those derived from cancers of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. FABT inhibited tumor cell proliferation and migration while showing a trophic effect on neuronal cells without affecting the viability of normal cells. Its neuroprotective activity was significant in neuronal cultures exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative conditions (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Fluorescence and Structural Analysis
In the realm of fluorescence and structural properties, certain 1,3,4-thiadiazole derivatives have shown dual fluorescence effects, which depend on molecular aggregation and the nature of substituents. These effects are tied to the possibility of charge transfer within the molecules, making these derivatives suitable for applications as fluorescence probes in biology and molecular medicine. Such properties offer insights into the molecular interactions and potential applications in imaging and diagnostics (Budziak et al., 2019).
Potential Antitubercular Agents
Another domain of application for 1,3,4-thiadiazole derivatives is in antimicrobial activity, particularly against Mycobacterium tuberculosis. Some derivatives have been identified as potent antitubercular agents, exhibiting significant activity against both replicating and nonreplicating strains of M. tuberculosis. This highlights their potential as novel therapeutic agents in the fight against tuberculosis, a major global health challenge (Karabanovich et al., 2016).
Drug-like Properties and Synthesis
The synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, including those with benzylsulfanyl groups, has been explored for their potential in pharmacological applications. These derivatives have been synthesized using carboxamidine dithiocarbamate as a key intermediate, showcasing the versatility and potential of these compounds in drug development (Park et al., 2009).
Eigenschaften
IUPAC Name |
5-benzylsulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQKLBIYVDRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)




![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)

![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)



![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)

